molecular formula C5H11ClN2O3S B3061016 Cysteinylglycine--hydrogen chloride (1/1) CAS No. 2601-47-0

Cysteinylglycine--hydrogen chloride (1/1)

Cat. No.: B3061016
CAS No.: 2601-47-0
M. Wt: 214.67 g/mol
InChI Key: HGERUFPYFACUBG-UHFFFAOYSA-N
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Description

Cysteinylglycine–hydrogen chloride (1/1) is a dipeptide consisting of cysteine and glycine, combined with hydrogen chloride. This compound is an intermediate in the metabolism of glutathione, a crucial antioxidant in biological systems. It plays a significant role in various biochemical processes, including detoxification, protein synthesis, and cellular protection against oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cysteinylglycine–hydrogen chloride can be synthesized through the condensation of cysteine and glycine in the presence of hydrogen chloride. The reaction typically involves the following steps:

    Condensation Reaction: Cysteine and glycine are dissolved in an aqueous solution.

    Addition of Hydrogen Chloride: Hydrogen chloride gas is bubbled through the solution to facilitate the formation of the dipeptide.

    Purification: The resulting product is purified through crystallization or other suitable methods to obtain cysteinylglycine–hydrogen chloride in its pure form.

Industrial Production Methods

Industrial production of cysteinylglycine–hydrogen chloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of cysteine and glycine are reacted in industrial reactors.

    Controlled Addition of Hydrogen Chloride: Hydrogen chloride is carefully introduced to ensure complete reaction and high yield.

    Purification and Quality Control: The product is purified using industrial-scale crystallization or chromatography techniques, followed by rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Cysteinylglycine–hydrogen chloride undergoes various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol are employed.

    Substitution: Various nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Formation of cystine or other disulfide-containing compounds.

    Reduction: Regeneration of cysteinylglycine from its oxidized form.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cysteinylglycine–hydrogen chloride has numerous applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide chemistry.

    Biology: Investigated for its role in cellular redox regulation and as a precursor in glutathione metabolism.

    Medicine: Explored for its potential therapeutic effects in oxidative stress-related diseases and as a biomarker for certain metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals and as an additive in cosmetic formulations for its antioxidant properties.

Mechanism of Action

Cysteinylglycine–hydrogen chloride exerts its effects primarily through its involvement in the glutathione metabolic pathway. It acts as an intermediate in the synthesis and degradation of glutathione, influencing cellular redox balance and detoxification processes. The compound interacts with various enzymes and molecular targets, including glutathione synthetase and glutathione reductase, to regulate the levels of reduced and oxidized glutathione within cells.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: A sulfur-containing amino acid involved in protein synthesis and detoxification.

    Glycine: The simplest amino acid, playing a role in protein synthesis and neurotransmission.

    Glutathione: A tripeptide consisting of glutamate, cysteine, and glycine, crucial for cellular antioxidant defense.

Uniqueness

Cysteinylglycine–hydrogen chloride is unique due to its specific role as an intermediate in glutathione metabolism. Unlike cysteine and glycine, which are individual amino acids, cysteinylglycine–hydrogen chloride combines the properties of both, making it a valuable compound in studying peptide chemistry and redox biology.

Properties

IUPAC Name

2-[(2-amino-3-sulfanylpropanoyl)amino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S.ClH/c6-3(2-11)5(10)7-1-4(8)9;/h3,11H,1-2,6H2,(H,7,10)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGERUFPYFACUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)S.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639253
Record name Cysteinylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2601-47-0
Record name NSC319050
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cysteinylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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